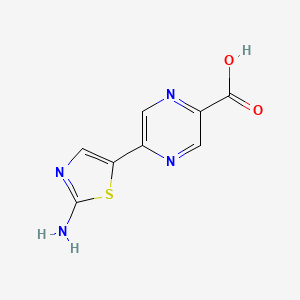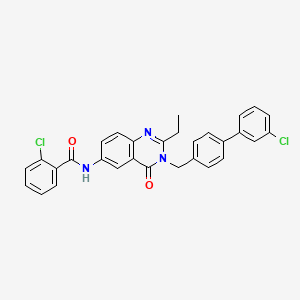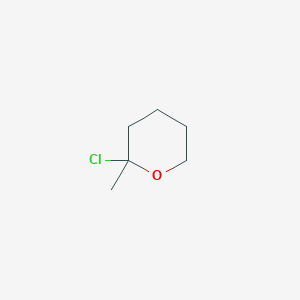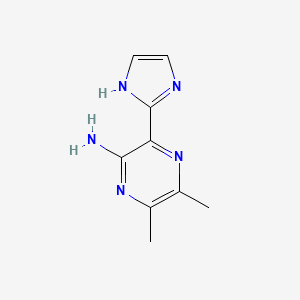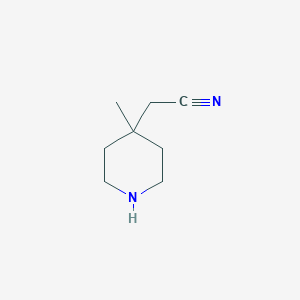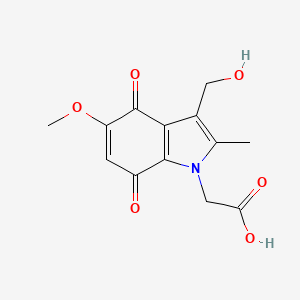![molecular formula C18H16N2S2 B13110873 (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is a complex organic compound featuring a thiazolidine ring, a phenylsulfanyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile typically involves the formation of the thiazolidine ring followed by the introduction of the phenylsulfanyl and nitrile groups. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with phenylsulfanylacetonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The phenylsulfanyl and nitrile groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
科学的研究の応用
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in materials science, particularly in the development of new polymers or coatings.
作用機序
The mechanism of action of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile involves its interaction with specific molecular targets. The thiazolidine ring and phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrile group may also play a role in binding to biological molecules, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Phenylsulfanyl compounds: Molecules with phenylsulfanyl groups attached to various backbones.
Nitrile-containing compounds: Organic molecules featuring nitrile groups.
Uniqueness
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H16N2S2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile |
InChI |
InChI=1S/C18H16N2S2/c1-14-7-9-15(10-8-14)20-11-12-21-18(20)17(13-19)22-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3/b18-17- |
InChIキー |
CPUFECYYLKIZMR-ZCXUNETKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N\2CCS/C2=C(/C#N)\SC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2CCSC2=C(C#N)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)

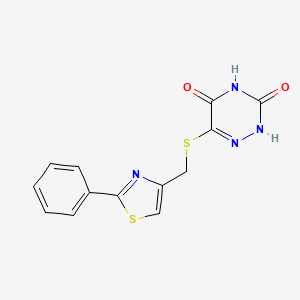

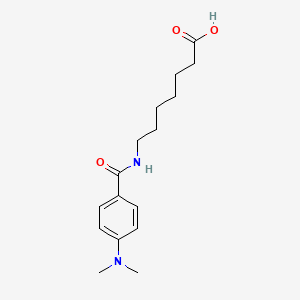
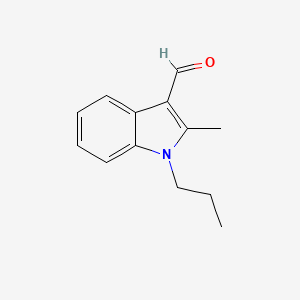
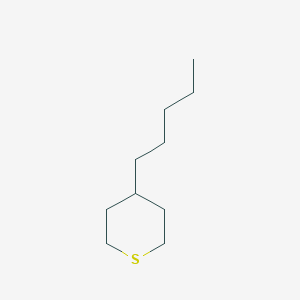
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
